molecular formula C22H23N3O4S B2575936 Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-37-6

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2575936
CAS No.: 946354-37-6
M. Wt: 425.5
InChI Key: POVMAFCXNNTHOK-UHFFFAOYSA-N
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Description

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a unique substitution pattern. Its structure includes:

  • A 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline core, which is a bicyclic system with sulfur and oxygen functionalities.
  • A methyl carboxylate group at position 7, enhancing solubility and enabling esterase-mediated hydrolysis in biological systems.

This compound is hypothesized to exhibit biological activity as an enzyme inhibitor, similar to other quinazoline derivatives targeting pathways such as soluble epoxide hydrolase (sEH) . Its synthesis likely involves alkylation or coupling reactions, analogous to methods used for related compounds (e.g., benzyl bromide-mediated substitutions) .

Properties

CAS No.

946354-37-6

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5

IUPAC Name

methyl 3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O4S/c1-14-5-7-15(8-6-14)13-23-19(26)4-3-11-25-20(27)17-10-9-16(21(28)29-2)12-18(17)24-22(25)30/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,30)

InChI Key

POVMAFCXNNTHOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the thioxo and carboxylate groups contributes to its potential reactivity and interaction with biological targets.

Molecular Formula

  • C : 19
  • H : 24
  • N : 2
  • O : 4
  • S : 1

Molecular Weight

The molecular weight of the compound is approximately 360.47 g/mol.

Antimicrobial Activity

Recent studies indicate that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .

CompoundMIC (mg/mL)MBC (mg/mL)Activity
Compound 80.004 - 0.030.008 - 0.06Excellent
AmpicillinVariesVariesStandard

Anti-inflammatory Effects

Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties. For example, certain benzoxazole derivatives showed significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo . These findings suggest a potential for similar anti-inflammatory activity in the compound of interest.

The proposed mechanism of action for related compounds involves the inhibition of specific enzymes or pathways linked to inflammation and microbial resistance. For instance, some compounds inhibit the mitotic spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells . This mechanism could be relevant for exploring the anticancer potential of this compound.

Case Study 1: Antimicrobial Efficacy

A study on thiazolidinone derivatives demonstrated their efficacy against resistant bacterial strains. The most potent compound exhibited an MIC significantly lower than that of traditional antibiotics, indicating a promising alternative for treating infections caused by resistant bacteria .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving inflammatory models, a related compound significantly reduced levels of IL-6 and TNF-α without inducing hepatotoxicity. This suggests that this compound could have similar beneficial effects in managing inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant antibacterial properties. For instance, various tested compounds showed activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10–50 fold . The most effective derivatives had minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL.

Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar thioxoquinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme linked to diabetes management. Inhibiting this enzyme can help regulate blood sugar levels and improve glycemic control in diabetic patients .

Agricultural Applications

Pesticidal Properties
The compound's derivatives have shown promise as pesticides due to their ability to disrupt microbial growth in agricultural settings. Studies have indicated that certain thioxoquinazoline derivatives exhibit fungicidal activity against common plant pathogens, providing a potential avenue for developing eco-friendly agricultural chemicals .

Plant Growth Regulation
There is emerging evidence that some quinazoline derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors when applied to crops, contributing to higher yields and better crop resilience .

Materials Science Applications

Polymer Synthesis
this compound can serve as a monomer in polymer chemistry. Its unique structure allows it to be incorporated into various polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functional characteristics .

Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions opens up possibilities for developing nanomaterials with applications in electronics and catalysis. These complexes could be utilized in sensors or as catalysts in chemical reactions, enhancing efficiency and selectivity .

Case Studies

  • Antibacterial Efficacy Study
    A study conducted on a series of thioxoquinazoline derivatives revealed that one derivative exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae, demonstrating its potential as an effective antibacterial agent .
  • DPP-IV Inhibition Research
    Research on DPP-IV inhibitors highlighted the efficacy of certain quinazoline derivatives in managing diabetes. These compounds showed significant inhibition rates compared to standard treatments, suggesting their potential as therapeutic agents in diabetes care .
  • Pesticide Development
    A recent investigation into the pesticidal properties of thioxoquinazoline derivatives indicated effective control over fungal pathogens affecting crops. This research supports the development of new biopesticides derived from these compounds .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3: 4-((4-methylbenzyl)amino)-4-oxobutyl; 7: methyl carboxylate C₂₃H₂₄N₄O₄S 476.53 N/A Thioxo, carboxylate, amide
4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33) 2: 4-(trifluoromethyl)benzylthio; 7: carboxylic acid C₁₇H₁₂F₃N₂O₃S 381.05 273 (decomp.) Thioether, carboxylic acid, CF₃
Tert-butyl 4-(2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperazine-1-carboxylate (47) 2: 2-chlorobenzylthio; 7: piperazine-carbonyl C₂₆H₂₈ClN₅O₅S 562.05 N/A Thioether, piperazine, chloro

Key Observations:

This contrasts with Compound 33, which has a trifluoromethylbenzylthio group. The electron-withdrawing CF₃ group in Compound 33 likely enhances metabolic stability but reduces solubility compared to the target compound’s methylbenzyl group . Compound 47 includes a chlorobenzylthio group and a piperazine-carboxylate moiety. The chlorine atom may improve lipophilicity, while the piperazine ring could enhance binding to charged residues in enzyme active sites .

Biological Activity: Quinazoline derivatives often act as enzyme inhibitors. For example, Compound 33 is an sEH inhibitor, with its carboxylic acid group critical for binding . The target compound’s methyl carboxylate may act as a prodrug, requiring hydrolysis to the active carboxylic acid form. The thioxo group in the target compound (vs.

Synthetic Considerations :

  • All three compounds are synthesized via nucleophilic substitution or coupling reactions. Compound 33 achieves a 95% yield using benzyl bromide, suggesting that the target compound’s synthesis could similarly benefit from optimized coupling conditions .

Electronic and Structural Insights

The concept of isovalency (similar valence electron configurations) suggests that substituents with analogous electron-donating/withdrawing effects may impart comparable reactivity . For instance:

  • In contrast, the trifluoromethyl group in Compound 33 is strongly electron-withdrawing, which may polarize the thioether bond and influence binding kinetics .

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